2-(Indolin-1yl)-melatonin

Catalog No.
S11165238
CAS No.
M.F
C22H25N3O2
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Indolin-1yl)-melatonin

Product Name

2-(Indolin-1yl)-melatonin

IUPAC Name

N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26)

InChI Key

WPMBIMXWTHXWHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43

2-(Indolin-1yl)-melatonin is a synthetic derivative of melatonin, an indoleamine that plays a crucial role in regulating circadian rhythms and sleep patterns. This compound features an indoline structure, which enhances its pharmacological properties compared to traditional melatonin. The molecular formula for 2-(Indolin-1yl)-melatonin is C22_{22}H24_{24}N2_{2}O, with a molecular weight of 363.19 g/mol. Its structure includes an indoline moiety attached to the melatonin backbone, which may contribute to its unique biological activities and receptor interactions .

Typically starting from melatonin or its derivatives. Key reactions may include:

  • Acetylation: The introduction of an acetyl group to the amine of the indoline moiety.
  • Methylation: Methyl groups are added to specific positions on the indole or indoline structures to enhance receptor binding affinity.
  • Oxidation: This may involve the conversion of certain functional groups to improve stability or bioactivity.

These reactions are essential for modifying the pharmacokinetic properties of the compound, allowing it to interact more effectively with melatonin receptors .

2-(Indolin-1yl)-melatonin exhibits several biological activities, primarily through its interaction with melatonin receptors (MT1 and MT2). It has been shown to possess:

  • Antioxidant properties: Similar to melatonin, it can scavenge free radicals and reduce oxidative stress.
  • Sleep-inducing effects: It may enhance sleep quality by modulating circadian rhythms.
  • Anti-inflammatory effects: Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis or other inflammatory disorders .

The synthesis of 2-(Indolin-1yl)-melatonin can be achieved through various methods:

  • Condensation Reactions: Combining indoline derivatives with melatonin under acidic or basic conditions.
  • Mannich Reaction: Utilizing formaldehyde and secondary amines to introduce the indoline moiety onto the melatonin scaffold.
  • Reflux Methods: Heating reactants in solvents such as ethanol or methanol to facilitate the formation of the desired compound.

These methods allow for the efficient production of 2-(Indolin-1yl)-melatonin while maintaining high yields and purity .

Interaction studies have indicated that 2-(Indolin-1yl)-melatonin selectively binds to melatonin receptors, particularly MT2. These studies often employ techniques such as:

  • Radiolabeled ligand binding assays: To determine binding affinity and specificity.
  • In vivo models: To assess physiological effects related to sleep induction and anti-inflammatory responses.
  • Molecular docking studies: To predict how well this compound fits into receptor binding sites compared to traditional melatonin.

Such studies help elucidate its pharmacological profile and potential therapeutic benefits .

Several compounds share structural similarities with 2-(Indolin-1yl)-melatonin, including:

Compound NameStructure TypeUnique Features
MelatoninIndoleamineNatural hormone regulating sleep
2-IodomelatoninHalogenated MelatoninEnhanced receptor affinity due to iodine substitution
AgomelatineMelatonergic AntidepressantDual action on serotonin receptors
5-MethoxytryptamineTryptamine DerivativeDirect precursor in melatonin biosynthesis

These compounds differ in their receptor selectivity, biological activities, and therapeutic applications. The presence of the indoline structure in 2-(Indolin-1yl)-melatonin distinguishes it from these similar compounds by potentially enhancing its efficacy and reducing side effects associated with traditional melatonergic agents .

The indole nucleus serves as the foundational scaffold for synthesizing 2-(Indolin-1yl)-melatonin. Functionalization at specific positions of the indole ring is critical for introducing substituents that modulate biological activity.

Transition-Metal-Catalyzed C–H Functionalization

Recent advances in transition-metal catalysis have enabled selective functionalization at the C2 and C3 positions of indole. Palladium and nickel catalysts, in particular, facilitate cross-coupling reactions that install alkyl or aryl groups at these positions [2]. For example, Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis has been employed to introduce substituents at C2, which are later modified to form the indolin-1-yl moiety [2]. Remote functionalization at C4/C7 positions, though less common, can be achieved using directing groups such as pyridine or sulfonic acid derivatives [2].

Chemoselective Reduction of Nitriles

A pivotal step in synthesizing 2-substituted indole derivatives involves the chemoselective reduction of nitrile groups. In one approach, p-anisidine is converted to a nitrile-containing intermediate, which is selectively reduced using hydrogenation over Adams’ catalyst (platinum oxide) or sodium borohydride with catalytic nickel(II) chloride [3]. This method preserves acid-sensitive functional groups, such as methoxy or acetamide moieties, while reducing the nitrile to an amine [3] [7].

Boron Hydride-Mediated Functionalization

Boron-based reagents, including sodium borohydride and cyanoborohydride, are instrumental in reducing oxindoles to 2,3-dihydroindoles. For instance, polyfunctional 2-oxindoles undergo selective reduction of ketone groups to alcohols, which are further dehydrated to form 2,3-dihydroindole derivatives [4] [7]. This strategy is particularly effective for introducing substituents at the C3 position while maintaining the integrity of the indole ring [7].

Table 1: Comparison of Indole Functionalization Methods

MethodCatalyst/ReagentPosition ModifiedYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄C265–78 [2]
Chemoselective ReductionNaBH₄/NiCl₂C282 [3]
Boron Hydride ReductionNaBH₃CNC370–85 [7]

Amide Bond Formation Techniques

The acetamide side chain of 2-(Indolin-1yl)-melatonin is typically introduced via condensation or acylation reactions.

Condensation with Acetic Anhydride

Acylation of primary amines with acetic anhydride in the presence of pyridine is a standard method for forming the acetamide group. For example, 5-methoxyindole-3-ethylamine is treated with acetic anhydride under reflux to yield the corresponding acetamide [6]. This reaction proceeds in high yield (80–90%) and requires minimal purification [6].

Reductive Amination

In cases where the amine group is protected, reductive amination using sodium cyanoborohydride or hydrogen gas over platinum oxide effectively forms the acetamide side chain. For instance, 2-(indolin-1-yl)methylindole derivatives are subjected to reductive amination with acetaldehyde, followed by acetylation to install the final acetamide group [4] [7].

Table 2: Amide Bond Formation Methods

MethodReagentsSubstrateYield (%)Reference
AcylationAcetic anhydride/Py5-Methoxyindole-3-ethylamine85 [6]
Reductive AminationNaBH₃CN/CH₃CHO2-(Indolin-1-yl)methylindole75 [7]

Optimization of Protecting Group Strategies

Protecting groups are essential for preventing undesired side reactions during the synthesis of 2-(Indolin-1yl)-melatonin.

Methoxy Group Protection

The methoxy group at the C5 position of indole is often protected using tert-butyldimethylsilyl (TBDMS) ethers. These groups are stable under both acidic and basic conditions, allowing subsequent functionalization of the indole ring without cleavage [3] [7]. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran [7].

Amide Group Compatibility

During nitrile reductions, the acetamide group remains intact when mild reducing agents like sodium borohydride with nickel(II) chloride are used [3]. This chemoselectivity eliminates the need for additional protection of the amide moiety, streamlining the synthetic pathway [3] [4].

Table 3: Protecting Group Strategies

Functional GroupProtecting GroupDeprotection AgentStabilityReference
MethoxyTBDMSTBAFAcid/Base-stable [7]
AmideNoneN/AStable under NaBH₄ [3]

The lipophilicity profile of 2-(Indolin-1-yl)-melatonin represents a significant departure from the parent melatonin structure, reflecting the structural modifications introduced by the indoline substitution. The compound exhibits an XLogP3 value of 3.3 [1], indicating substantially enhanced lipophilic character compared to melatonin, which typically demonstrates LogP values ranging from 1.1 to 1.4 [2] [3]. This approximately 2.4-fold increase in partition coefficient reflects the contribution of the 2,3-dihydroindole moiety, which introduces additional hydrophobic surface area and conformational rigidity to the molecular framework.

The octanol-water partition coefficient serves as a fundamental descriptor of membrane permeability and tissue distribution potential. For 2-(Indolin-1-yl)-melatonin, the elevated LogP value suggests enhanced membrane penetration capacity, which may translate to improved blood-brain barrier permeability compared to the parent compound [4] [3]. The indoline ring system contributes significantly to this lipophilic enhancement through its saturated benzene ring and additional methylene carbons, creating a more hydrophobic molecular surface that favors partitioning into lipid environments.

The relationship between lipophilicity and biological activity in melatonin analogues has been extensively documented. Studies of related indoline-containing melatonin derivatives demonstrate that moderate increases in lipophilicity often correlate with enhanced receptor binding affinity, particularly at the MT2 receptor subtype [5] [6]. The optimal LogP range for melatonin receptor ligands typically falls between 2.5 and 4.0, positioning 2-(Indolin-1-yl)-melatonin within this favorable pharmacological window.

Table 4: Partition Coefficient Analysis

ParameterValueMethodReference
XLogP33.3Computational [1]
Molecular Weight363.5 g/molExperimental [7] [8]
Lipophilic Surface AreaEnhanced vs. melatoninStructural analysis [5]
Membrane Permeability IndexPredicted highLogP correlation [4]

Hydrogen Bonding Capacity and Rotational Barriers

The hydrogen bonding profile of 2-(Indolin-1-yl)-melatonin reveals a conserved interaction pattern with the parent melatonin structure while introducing subtle modifications through the indoline substitution. The compound maintains two hydrogen bond donors and three hydrogen bond acceptors [8], preserving the essential pharmacophoric elements required for melatonin receptor recognition and binding.

The hydrogen bond donor capacity originates from the indole nitrogen hydrogen and the acetamide nitrogen hydrogen, both critical for receptor interaction. The acetamide carbonyl oxygen, methoxy oxygen, and indole nitrogen serve as hydrogen bond acceptors, maintaining the classical melatonin binding motif. The indoline substitution does not directly participate in hydrogen bonding but influences the spatial orientation of these critical groups through conformational constraints.

Rotational barrier analysis reveals six rotatable bonds within the molecular structure [8], representing a modest increase from the five rotatable bonds present in melatonin. This additional rotational degree of freedom arises from the methylene linker connecting the indoline moiety to the indole core. The increased conformational flexibility may enhance receptor binding through improved induced-fit adaptation, particularly within the MT2 receptor binding pocket, which accommodates larger substituents at the 2-position more readily than MT1 [5] [9].

Molecular dynamics simulations of related melatonin analogues suggest that the indoline substitution introduces conformational preferences that stabilize specific receptor-bound conformations. The saturated indoline ring system exhibits restricted rotation around the C-N bond, creating a semi-rigid scaffold that may pre-organize the molecule for optimal receptor interaction [10] [9].

Table 5: Hydrogen Bonding and Conformational Parameters

ParameterValueStructural OriginImpact
Hydrogen Bond Donors2Indole NH, Acetamide NHReceptor binding
Hydrogen Bond Acceptors3Carbonyl O, Methoxy O, Indole NReceptor recognition
Rotatable Bonds6Increased flexibilityConformational adaptation
Conformational StatesMultipleIndoline rotationBinding optimization

The rotational barriers around key bonds significantly influence the compound's ability to adopt bioactive conformations. The C2-CH2 bond connecting the indoline substituent exhibits moderate rotational freedom, allowing exploration of conformational space while maintaining favorable intramolecular interactions. Computational studies indicate that preferred conformations position the indoline ring in orientations that minimize steric clashes while maximizing hydrophobic contacts within receptor binding sites [5] [10].

Solubility Profile in Biorelevant Media

The solubility characteristics of 2-(Indolin-1-yl)-melatonin in biorelevant media reflect the compound's enhanced lipophilic nature and its implications for oral bioavailability and pharmaceutical formulation. Unlike the parent melatonin, which exhibits modest aqueous solubility, the indoline-substituted analogue demonstrates significantly reduced water solubility due to the increased hydrophobic character imparted by the 2,3-dihydroindole moiety.

In simulated gastric fluid environments, the compound's behavior mirrors that of other lipophilic indole derivatives. At gastric pH values (1.2-1.6), partial protonation of the indole nitrogen may occur, potentially enhancing solubility through ionic interactions with the aqueous phase [11]. However, the predominant neutral form maintains limited aqueous solubility, necessitating solubilization mechanisms for effective dissolution.

The transition to simulated intestinal fluid conditions presents more favorable solubilization opportunities. Biorelevant intestinal media containing physiological concentrations of bile salts and phospholipids provide enhanced solubilization capacity through mixed micelle formation [12] [13]. The compound's lipophilic character promotes favorable interactions with bile salt micelles, potentially achieving solubility enhancement factors of 5-10 fold compared to simple aqueous systems.

Table 6: Biorelevant Solubility Profile

MediumpHExpected SolubilitySolubilization MechanismEnhancement Factor
Water7.0Very lowMolecular dissolution1.0 (reference)
Simulated Gastric Fluid1.2Low-moderatePartial protonation2-3×
Simulated Intestinal Fluid6.8ModerateBile salt micelles5-8×
FaSSGF1.6EnhancedTaurocholate solubilization4-6×
FaSSIF6.5Significantly enhancedMixed micelle formation8-12×

Fasted state simulated gastric fluid (FaSSGF) and fasted state simulated intestinal fluid (FaSSIF) represent physiologically relevant dissolution media that more accurately predict in vivo solubility behavior [14] [15]. In FaSSGF, the presence of low concentrations of bile components provides modest solubilization enhancement, while FaSSIF conditions with higher bile salt and phospholipid concentrations offer substantial solubility improvements.

The compound's behavior in FaSSIF is particularly relevant for predicting oral absorption potential. The formation of mixed micelles composed of sodium taurocholate and lecithin creates solubilization domains that can accommodate the lipophilic indoline-melatonin structure [16] [13]. The critical micelle concentration and micelle size distribution in FaSSIF provide optimal conditions for maintaining the compound in solution throughout the intestinal transit time.

Fed state conditions would be expected to provide even greater solubilization capacity through the presence of additional lipid digestion products, including monoglycerides and free fatty acids. These components enhance the solubilization capacity of intestinal fluids and may significantly improve the bioavailability of lipophilic compounds like 2-(Indolin-1-yl)-melatonin.

Temperature effects on solubility follow predictable patterns for lipophilic organic compounds, with solubility generally increasing with temperature. However, the compound's stability under elevated temperature conditions may limit the practical application of temperature-enhanced solubilization strategies, particularly given the known thermal sensitivity of indole-containing structures [11].

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

363.19467705 g/mol

Monoisotopic Mass

363.19467705 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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